3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonic acid: is a heterocyclic compound with a unique structure that includes a pyrrolo-pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridazine derivative, chlorination and subsequent sulfonation can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolo-pyridazine core.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like oxone and solvents such as dimethylformamide are used.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Reagents like sodium iodide and potassium carbonate in dimethyl sulfoxide are used.
Major Products Formed: The major products formed from these reactions include various substituted pyrrolo-pyridazine derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
Chemistry: In chemistry, 3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening purposes .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may exhibit activity against specific diseases, making them valuable in the development of new medications .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials. Its unique properties make it suitable for applications in electronics and other high-tech industries .
Mechanism of Action
The mechanism of action of 3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways .
Comparison with Similar Compounds
3-Chloro-7H-pyrrolo[2,3-c]pyridazine: A similar compound without the sulfonic acid group.
7H-pyrrolo[2,3-c]pyridazine-5-sulfonic acid: A compound lacking the chlorine atom.
Uniqueness: 3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonic acid is unique due to the presence of both the chlorine atom and the sulfonic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O3S/c7-5-1-3-4(14(11,12)13)2-8-6(3)10-9-5/h1-2H,(H,8,10)(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQWDOGQKRGBIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CNC2=NN=C1Cl)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.